

Application Notes and Protocols for Preclinical Research of Diquafosol Sodium

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Compound of Interest

Compound Name: *Diquas*

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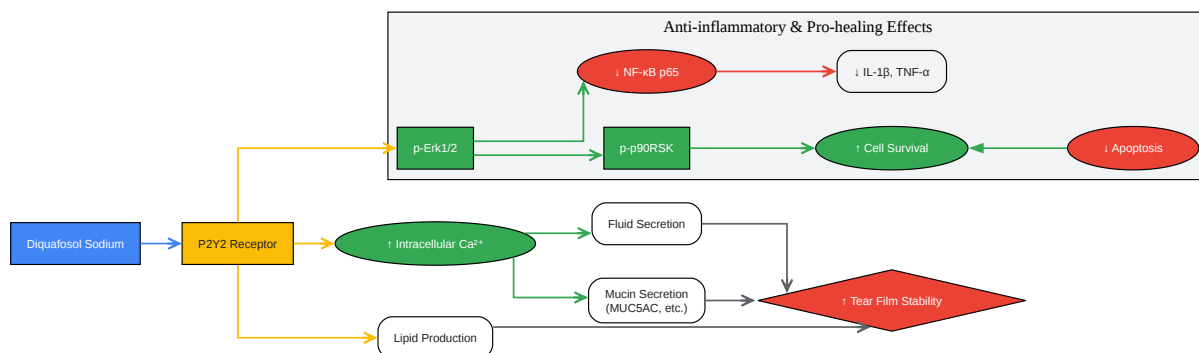
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of diquafosol sodium, a P2Y2 receptor agonist, in ophthalmology research, with a primary focus on dry eye disease models. The following sections detail the established dosages, experimental protocols, and underlying mechanisms of action, supported by quantitative data and visual workflows.

Mechanism of Action

Diquafosol sodium stimulates P2Y2 receptors on the ocular surface, including the conjunctival and corneal epithelium, goblet cells, and meibomian glands.^{[1][2]} This activation triggers a signaling cascade that elevates intracellular calcium levels, leading to increased secretion of water, mucins (such as MUC1, MUC4, MUC16, and MUC5AC), and lipids.^{[1][3][4]} This multi-faceted action helps to restore tear film stability and protect the ocular surface.^[2] Furthermore, diquafosol has been shown to exert anti-inflammatory effects and promote corneal epithelial wound healing through the activation of the Erk1/2 and RSK signaling pathways.^{[5][6]}

Signaling Pathway of Diquafosol Sodium



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Diquafosol signaling cascade.

Quantitative Data Summary

The following tables summarize the dosages and efficacy of diquafosol sodium in various preclinical models.

Table 1: In Vivo Dosages and Efficacy of Diquafosol Sodium in Rodent Dry Eye Models

Animal Model	Diquafosol Sodium Concentration/ Dosage	Treatment Duration	Key Efficacy Outcomes	Reference
Scopolamine-Induced Dry Eye (Rat)	3% ophthalmic solution, 4 times daily	28 days	Upregulation of p-Erk1/2 and p-p90RSK; downregulation of IL-1 β ; reduced corneal epithelial apoptosis.	[5][7]
Povidone-Iodine-Induced Dry Eye (Rat)	20 μ L of 3% ophthalmic solution, 6 times daily	10 days	Significant increase in tear production (7.26 \pm 0.440 mm vs 4.07 \pm 0.474 mm in untreated); increased conjunctival goblet cell density (8.45 \pm 0.718 vs 5.21 \pm 0.813 cells/0.1 mm ² in untreated).	[8]
Airflow-Induced Ocular Surface Disorder (Diabetic Rat)	3% ophthalmic solution, 6 times daily	6 weeks	Doubled Schirmer's test score compared to saline; significantly decreased corneal staining scores.	[9]

Corneal Epithelial Wound Healing (Rat)	Not specified	24 hours	98.1 ± 1.1% wound closure compared to 82.3 ± 3.2% in control.	[4]
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Table 2: In Vitro Dosages and Efficacy of Diquafosol Sodium

Cell Model	Diquafosol Sodium Concentration	Treatment Duration	Key Efficacy Outcomes	Reference
Human Corneal Epithelial Cells (Desiccation Stress)	1:100 dilution of media	24 hours	Increased levels of p-Erk1/2, p-90RSK, and p-Akt; decreased levels of NF-κB p65, IL-1β, and TNF-α.	[5]
Human Conjunctival Epithelial Cells (Hyperosmotic Stress)	100 μM	Up to 24 hours	Increased MUC1, MUC16, and MUC5AC mRNA and protein expression; increased phosphorylation of Erk1/2.	[3]

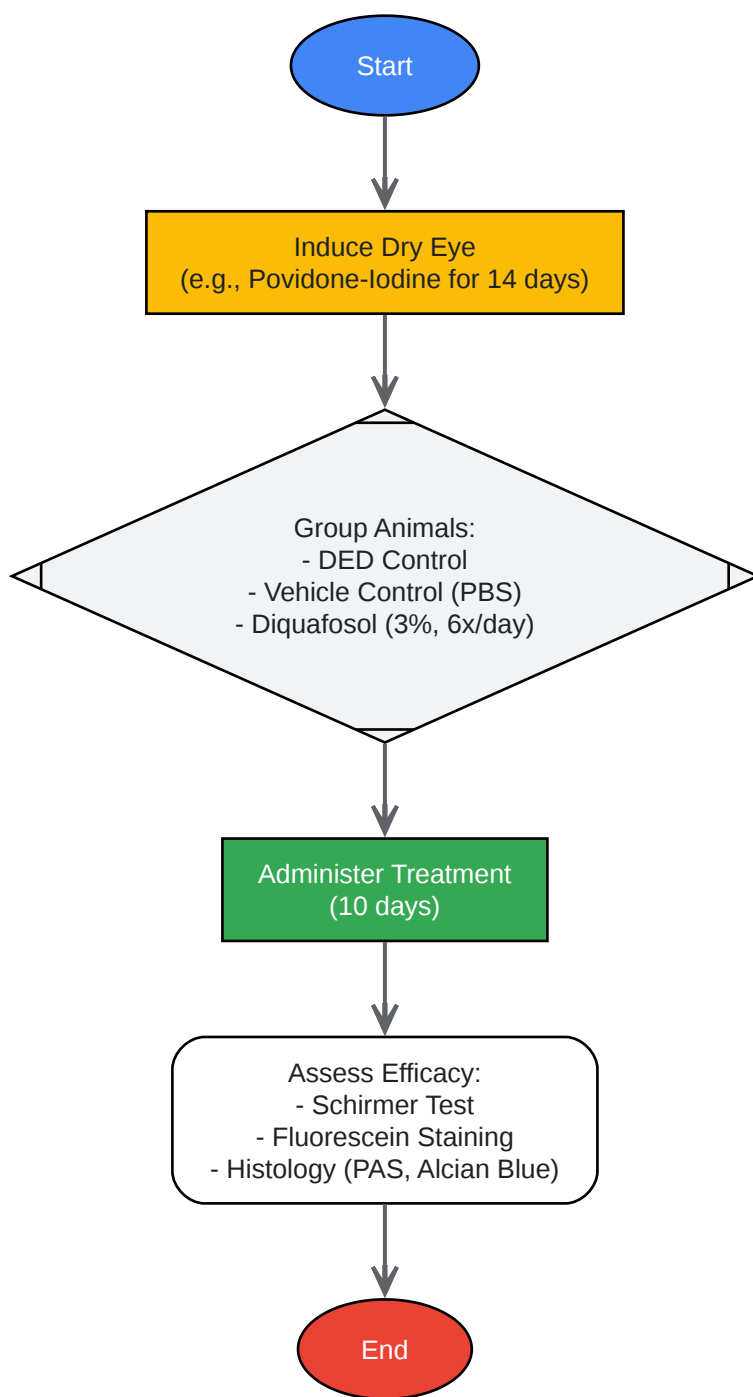
Experimental Protocols

In Vivo Dry Eye Model and Treatment

1. Povidone-Iodine (PI)-Induced Dry Eye in Rats

- Objective: To induce a dry eye model with characteristics of ocular surface damage and inflammation.
- Procedure:
 - Instill 10 g/L PI solution into the eyes of Sprague Dawley rats for 14 consecutive days to establish the dry eye model.
 - Divide the rats into three groups: a no-treatment dry eye disease (DED) group, a phosphate-buffered saline (PBS) treated group, and a diquafosol-treated group.
 - For the diquafosol group, topically administer 20 μ L of 3% diquafosol sodium ophthalmic solution to both eyes, six times a day for 10 days. The PBS group receives an equal volume and frequency of PBS.
- Assessment:
 - Measure tear production using the Schirmer test.
 - Evaluate corneal surface damage with fluorescein staining.
 - Assess goblet cell density and mucin production through Periodic acid-Schiff (PAS) and Alcian blue staining of collected eyeballs.[8]

Experimental Workflow for In Vivo Dry Eye Model



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In vivo dry eye model workflow.

2. Tear Production Measurement (Schirmer's Test) in Rats

- Objective: To quantify aqueous tear production.

- Procedure:
 - Anesthetize the rat using isoflurane.
 - Use a phenol red thread and insert it into the lower conjunctival fornix for 20 seconds.
 - Measure the length of the wetted red portion of the thread in millimeters under a microscope.
 - Repeat the procedure at least three times for each eye to ensure accuracy.[\[8\]](#)
 - Alternative Method: Use modified Schirmer test strips (2 mm wide) inserted 1 mm into the lower fornix for 5 minutes.[\[10\]](#)

3. Corneal Fluorescein Staining

- Objective: To assess corneal epithelial defects.
- Procedure:
 - Instill 2 μ L of 0.5% sodium fluorescein solution onto the ocular surface.
 - Observe the cornea under cobalt blue light using a slit-lamp biomicroscope.
 - Grade the corneal staining on a scale of 0-3 for the superior, central, and inferior areas, with a maximum possible score of 9.

In Vitro Hyperosmotic Stress Model

1. Mucin Expression in Human Conjunctival Epithelial Cells (HCECs)

- Objective: To evaluate the effect of diquafosol on mucin expression under hyperosmotic stress.
- Procedure:
 - Culture primary HCECs at an air-liquid interface.
 - Induce hyperosmotic stress by treating the cells with a 400 mOsm/L medium for 24 hours.

- Treat the stressed cells with 100 μ M diquafosol tetrasodium for various time points (e.g., 6, 12, and 24 hours).
- Assessment:
 - Mucin Gene Expression: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of MUC1, MUC16, and MUC5AC.
 - Secreted Mucin Quantification: Use an ELISA to measure the concentration of MUC5AC in the cell culture supernatant.[\[3\]](#)

2. Western Blot Analysis of Erk1/2 Signaling

- Objective: To investigate the activation of the Erk1/2 signaling pathway by diquafosol.
- Procedure:
 - Following treatment with diquafosol, lyse the HCECs and determine the total protein concentration.
 - Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane with primary antibodies against total Erk1/2 and phosphorylated Erk1/2 overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.[\[3\]](#)[\[11\]](#)

This comprehensive guide provides a solid foundation for designing and executing preclinical studies with diquafosol sodium. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

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